molecular formula C11H13N3O5 B1664705 7-Deazainosine CAS No. 2862-16-0

7-Deazainosine

Cat. No.: B1664705
CAS No.: 2862-16-0
M. Wt: 267.24 g/mol
InChI Key: DPRSKJHWKNHBOW-UHFFFAOYSA-N
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Description

This compound is closely related to tubercidin and has been isolated from marine organisms such as the ascidian Aplidium pantherinum . Due to its structural similarity to purines, 7-deazainosine can substitute for canonical nucleosides in DNA and RNA, making it a valuable tool in biochemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 7-Deazainosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized to alter functional groups.

Major Products: The major products formed from these reactions include various 7-substituted derivatives of this compound, which can exhibit unique biological activities.

Scientific Research Applications

7-Deazainosine has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 7-deazainosine is primarily due to its ability to be incorporated into nucleic acids, where it can interfere with normal cellular processes. In sensitive mammalian cells, this compound is converted to tubercidin derivatives, which inhibit the growth of certain cancer cells . This metabolic conversion is essential for its antitumor activity.

Comparison with Similar Compounds

Uniqueness: 7-Deazainosine is unique due to its specific structural modifications, which allow it to be incorporated into nucleic acids without destabilizing the double helix. This property makes it a valuable tool for studying nucleic acid modifications and developing new therapeutic agents.

Properties

CAS No.

2862-16-0

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18)

InChI Key

DPRSKJHWKNHBOW-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-Deazainosine;  Deaminohydroxytubercindin;  7 Deazainosine;  7Deazainosine.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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